4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide
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Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is an organic compound with the molecular formula C3H4BrN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide can be synthesized through the bromination of 1-methyl-1H-1,2,3-triazole. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different triazole derivatives with altered oxidation states .
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated triazole derivative with similar chemical properties but different reactivity due to the position of the bromine atom.
4-Bromo-1-methyl-1H-1,2,3-triazole: The parent compound without the oxide group, which affects its chemical reactivity and biological activity.
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-methyl-3-oxidotriazol-3-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c1-6-2-3(4)7(8)5-6/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGSCBJPIWBNKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C([N+](=N1)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553534 |
Source
|
Record name | 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116932-78-6 |
Source
|
Record name | 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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